molecular formula C17H17F3N4O B13129784 4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B13129784
M. Wt: 350.34 g/mol
InChI Key: SCQQFOGDRAIBIB-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrido[3,4-e]pyrimidines. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidinone core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Imidazo[1,2-a]pyrido[3,4-e]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions. Common reagents used in this step include strong acids or bases, and the reaction is often carried out under reflux conditions.

    Introduction of the Trifluoromethylbenzyl Group: This step involves the alkylation of the imidazo[1,2-a]pyrido[3,4-e]pyrimidine core with a trifluoromethylbenzyl halide. The reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Purification and Isolation: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include the corresponding alcohols or amines.

    Substitution: The trifluoromethylbenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. The major products formed from substitution include the corresponding substituted derivatives.

Scientific Research Applications

4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs targeting specific enzymes or receptors.

    Pharmacology: Research on this compound includes its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of its target.

Comparison with Similar Compounds

4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethylbenzyl group, which enhances its binding affinity and selectivity for its molecular targets.

Properties

Molecular Formula

C17H17F3N4O

Molecular Weight

350.34 g/mol

IUPAC Name

7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)12-3-1-11(2-4-12)10-24-15(25)13-9-21-6-5-14(13)23-8-7-22-16(23)24/h1-4,21H,5-10H2

InChI Key

SCQQFOGDRAIBIB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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